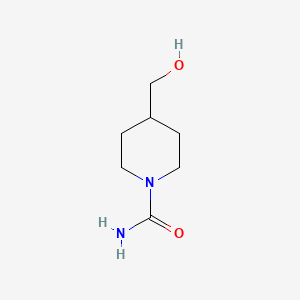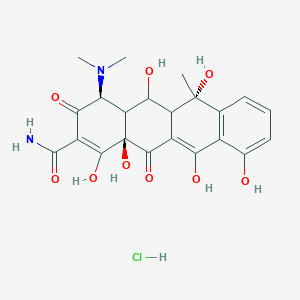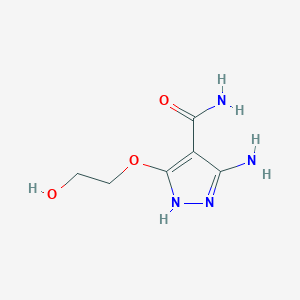![molecular formula C16H12N2O3 B6142188 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid CAS No. 540495-74-7](/img/structure/B6142188.png)
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid
Overview
Description
2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid is a chemical compound belonging to the quinazolinone derivatives family Quinazolinones are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid typically involves a multi-step reaction process. One common method includes the reaction of anthranilamide with phthalic anhydride in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate quinazolinone derivative, which is then further processed to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Additionally, green chemistry principles are often employed to minimize environmental impact, such as using water as a solvent and avoiding hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted quinazolinones.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid has shown potential as an antifungal and antibacterial agent. Its derivatives are being studied for their ability to inhibit the growth of various pathogens.
Medicine: The compound and its derivatives are being explored for their anticancer properties. Research has shown that they can induce apoptosis in cancer cells and inhibit tumor growth.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility and biological activity make it a valuable candidate for drug discovery and development.
Mechanism of Action
The mechanism by which 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells and pathogens. The exact molecular targets and pathways are still under investigation, but research suggests that it may involve the modulation of protein kinases and transcription factors.
Comparison with Similar Compounds
Quinazolinone: A core structure similar to 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid, known for its diverse biological activities.
Benzoxazinone: Another related compound with potential biological applications.
Phthalic Acid Derivatives: Compounds derived from phthalic acid, which share structural similarities.
Uniqueness: this compound stands out due to its specific substitution pattern and the presence of the benzoic acid moiety, which enhances its biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-12-7-3-4-8-13(12)17-14(18-15)9-10-5-1-2-6-11(10)16(20)21/h1-8H,9H2,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGQEMOVYEUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)

![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)

![2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6142125.png)
![trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide](/img/structure/B6142127.png)








